
1-(4-Hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C25H22F3N5O2S2 and its molecular weight is 545.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research involving compounds with similar structural motifs, such as thiazolopyrimidines and quinazolinone derivatives, indicates a focus on synthesizing novel heterocyclic compounds with potential antimicrobial activities. For example, Abdel-Mohsen's work on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline explores the synthesis of compounds with potential antimicrobial properties, which may parallel interests in studying our compound for similar applications (Shawkat A. Abdel-Mohsen, 2003).
Antituberculosis and Cytotoxicity Studies
Similarly, the study by Chitra et al. on 3-heteroarylthioquinoline derivatives includes in vitro antituberculosis and cytotoxicity evaluations, highlighting the potential for compounds with thiazol-4-yl and quinazolin-4-yl elements to contribute to the development of new therapeutic agents (Selvam Chitra et al., 2011).
Photophysics and Theoretical Studies
The photophysical properties of dihydroquinazolinone derivatives, as investigated by Pannipara et al., offer insights into the solvent polarity effects on the excited states of such compounds. This could suggest avenues for research into the photophysical behavior of our compound under different environmental conditions, which may have implications for its use in photochemical applications (M. Pannipara et al., 2017).
Eigenschaften
CAS-Nummer |
689266-90-8 |
|---|---|
Molekularformel |
C25H22F3N5O2S2 |
Molekulargewicht |
545.6 |
IUPAC-Name |
1-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C25H22F3N5O2S2/c26-25(27,28)16-5-3-4-15(12-16)24(35)8-10-33(11-9-24)20(34)13-17-14-37-23(29-17)32-21-18-6-1-2-7-19(18)30-22(36)31-21/h1-7,12,14,35H,8-11,13H2,(H2,29,30,31,32,36) |
InChI-Schlüssel |
CBGROMFXVCITIY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CC3=CSC(=N3)NC4=NC(=S)NC5=CC=CC=C54 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2387649.png)
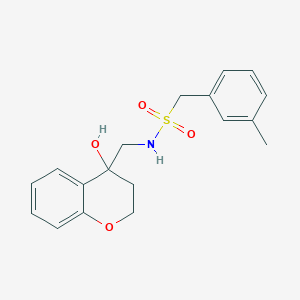
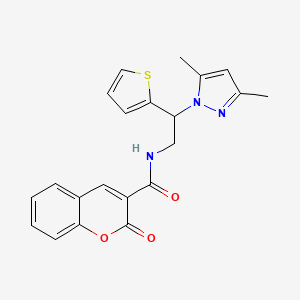
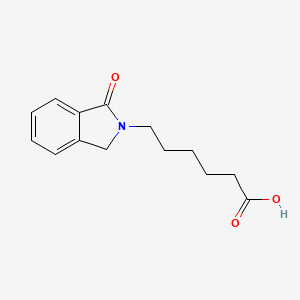

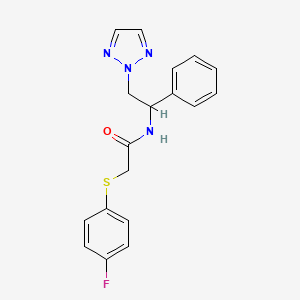
![N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide](/img/structure/B2387655.png)
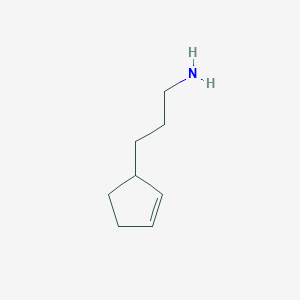
![1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2387662.png)
![N-[(5-bromothien-2-yl)methyl]-N-ethylamine](/img/structure/B2387664.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2387665.png)

![2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2387669.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2387671.png)